molecular formula C6H4Cl2O4S2 B1664537 1,3-Benzenedisulfonyl chloride CAS No. 585-47-7

1,3-Benzenedisulfonyl chloride

Cat. No. B1664537
CAS RN: 585-47-7
M. Wt: 275.1 g/mol
InChI Key: ALIQZUMMPOYCIS-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl chloride (BDD), is a dichloride of 1,3-benzenedisulfonic acid . It is a colorless (white) crystalline solid .


Synthesis Analysis

A new heterogeneous nanocatalyst was synthesized using 1,3-Benzenedisulfonyl chloride (BDSC) and macromolecular polyallylamine (PAH) as the monomer in an aqueous-phase reaction . This nanocatalyst effectively catalyzed the reaction between different aryl aldehydes, malononitrile, different acetophenones, and ammonium acetate in solvent-free conditions .


Molecular Structure Analysis

The molecular formula of 1,3-Benzenedisulfonyl chloride is C6H4Cl2O4S2 . The average mass is 275.130 Da and the monoisotopic mass is 273.892792 Da .


Chemical Reactions Analysis

1,3-Benzenedisulfonyl chloride is used as a pharmaceutical intermediate . It reacts with water .


Physical And Chemical Properties Analysis

1,3-Benzenedisulfonyl chloride is soluble in common organic solvents . It has a melting point of 59-62 °C .

Scientific Research Applications

Applications in Crystal Structure and Supramolecular Chemistry

  • Supramolecular Compounds Synthesis : A study by Wang, Qin, and Zhou (2007) revealed the synthesis of a complex using 1,3-benzenedisulfonyl chloride under hydrothermal conditions, highlighting its role in forming organosulfonate anions. These anions have applications as surfactants and potential liquid crystalline and nonlinear optical materials (Wang, Qin, & Zhou, 2007).

Applications in Polymer Science

  • Cross-Linking Agent for Polyolefins : Jørgensen et al. (2005) explored the use of 1,3-benzenedisulfonyl azide, derived from 1,3-benzenedisulfonyl chloride, as a cross-linking agent for polyolefins. They found that it can effectively cross-link polyolefins like polypropylene, highlighting its utility in polymer processing and manufacturing (Jørgensen, Ommundsen, Stori, & Redford, 2005).

Applications in Organic Synthesis

  • Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, prepared from 1,3-benzenedisulfonyl chloride, as key intermediates in various chemical transformations. This emphasizes its role in enabling diverse chemical synthesis pathways (Fülöpová & Soural, 2015).

Applications in Nanofiltration and Water Treatment

  • **Nanofiltration Membrane Development**: Wang et al. (2019) utilized 1,3-benzenedisulfonyl chloride in developing a positively charged nanofiltration membrane. This membrane showcased high separation performance and acid stability, making it valuable for water treatment and desalination processes (Wang, Wei, Wang, Jiang, Li, & Wu, 2019).

Applications in Analytical Chemistry

  • Chromatographic Analysis : Ting-ting (2007) developed a reversed-phase ion-pair chromatographic method for determining sodium 1,3-benzenedisulfate, a derivative of 1,3-benzenedisulfonyl chloride. This method is noted for its accuracy and reliability, demonstrating the compound's utility in analytical chemistry (Ting-ting, 2007).

Applications in Molecular Synthesis and Recognition

  • Molecular Recognition and Synthesis : Qi Yan-xing (2004) synthesized derivatives of 1,3-benzenedisulfonyl chloride, which formed complexes with dicarboxylic acids. These findings are significant for understanding molecular interactions and developing new synthetic pathways (Qi Yan-xing, 2004).

Safety And Hazards

1,3-Benzenedisulfonyl chloride is sensitive to moisture and reacts in water . It has corrosive properties and can cause severe skin burns and eye damage .

properties

IUPAC Name

benzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQZUMMPOYCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060407
Record name 1,3-Benzenedisulfonyl dichloride
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenedisulfonyl chloride

CAS RN

585-47-7
Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl chloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name Benzene-1,3-di(sulphonyl chloride)
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Record name 1,3-BENZENEDISULFONYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
H Wang, Z Wei, H Wang, H Jiang, Y Li, C Wu - RSC advances, 2019 - pubs.rsc.org
Here, we selected macromolecular polyallylamine (PAH) as the monomer in an aqueous-phase reaction for the first time, which underwent interfacial polymerization with 1,3-…
Number of citations: 35 pubs.rsc.org
H Mrozik, RJ Bochis, P Eskola, A Matzuk… - Journal of Medicinal …, 1977 - ACS Publications
Melting points were determined in a Thomas-Hoover capillary melting point apparatus and are uncorrected. Infrared spectra were obtained from a Nujol mull with a Perkin-Elmer 137 IR …
Number of citations: 23 pubs.acs.org
DA Baker, GC East… - Journal of applied …, 2001 - Wiley Online Library
The syntheses of 1,6‐hexanedisulfonyl azide, 1,10‐decanedisulfonyl azide, 1,3‐benzenedisulfonyl azide, 1,5‐naphthalenedisulfonyl azide, 2,6‐naphthalenedisulfonyl azide, and 4,4′‐…
Number of citations: 32 onlinelibrary.wiley.com
I Idris, F Derridj, S Djebbar, JF Soulé, H Doucet - Tetrahedron, 2015 - Elsevier
The palladium-catalyzed synthesis of unsymmetrical 1,3-diheteroarylbenzenes was investigated. The first synthetic pathway relies on the desymmetrization of benzene-1,3-disulfonyl …
Number of citations: 7 www.sciencedirect.com
JK Jørgensen, E Ommundsen, A Stori, K Redford - Polymer, 2005 - Elsevier
We have studied the thermal decomposition of 1,3-benzenedisulfonyl azide (1,3-BDSA), and verified that sulfonyl nitrenes formed are able to cross-link polyolefins, including PP. The …
Number of citations: 26 www.sciencedirect.com
G Chen, C Wang, Z Zhang, X Liu - Medicinal Chemistry Research, 2019 - Springer
Cardiovascular diseases are the most frequent cause of morbidity and mortality worldwide. In order to discover novel compounds with anti-platelet aggregation activities, a series of …
Number of citations: 3 link.springer.com
X Liu, Y Wang, X Wang, Z Zhang - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
In order to discover antiplatelet drug with novel structure and expand our research scope, total twenty 1,3-benzenedisulfonyl piperazines, were designed and synthesized. These target …
Number of citations: 3 www.sciencedirect.com
KH Lasisi, TF Ajibade, K Zhang - Journal of Membrane Science, 2022 - Elsevier
The desirability of acid-resistant nanofiltration (NF) membranes having superior acid stability with good separation performance for industrial acid wastewater treatment and reclamation …
Number of citations: 8 www.sciencedirect.com
K Cui, P Li, R Zhang, B Cao - Chemical Engineering Research and Design, 2020 - Elsevier
A series of acid-resistant polysulfonamide/polyethersulfone composite pervaporation (PV) membranes were prepared by interfacial polymerization. The aqueous phase was a mixed …
Number of citations: 27 www.sciencedirect.com
M Thevis, H Schmickler, W Schänzer - Analytical chemistry, 2002 - ACS Publications
The mass spectrometric behavior of 21 thiazide-based compounds after electrospray ionization in the negative ion mode and collision-induced dissociation was investigated on a triple-…
Number of citations: 30 pubs.acs.org

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